4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-
Description
4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- is a pyrimidine derivative featuring a carboxylic acid group at position 4 and methylthio (-SCH₃) substituents at positions 2 and 6.
Properties
IUPAC Name |
2,6-bis(methylsulfanyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S2/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMIYGGCSDSQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1)C(=O)O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287714 | |
| Record name | 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90151-13-6 | |
| Record name | NSC52293 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from Ethyl 1,6-Dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate
A widely documented approach involves ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate as a precursor. This intermediate undergoes nucleophilic substitution with methylthiolate ions to introduce the second methylthio group. For example, refluxing the ester with sodium thiomethoxide (NaSMe) in ethanol at 80–100°C for 12–24 hours yields 2,6-bis(methylthio)-5-ethoxycarbonylpyrimidin-4-one. Subsequent hydrolysis of the ester group under alkaline conditions (e.g., NaOH in aqueous ethanol) produces the carboxylic acid derivative.
Key Reaction Conditions :
Direct Thiolation of Halogenated Pyrimidines
An alternative route employs 2,6-dichloro-4-pyrimidinecarboxylic acid as the starting material. Treatment with methyl mercaptan (CH₃SH) in the presence of a base (e.g., triethylamine) at 50–70°C replaces chlorine atoms with methylthio groups. This one-pot method avoids multi-step functionalization but requires careful control of stoichiometry to prevent over-thiolation.
Cyclocondensation Approaches
Michael Addition-Mediated Ring Formation
A scalable method utilizes a Michael addition between ethyl cyanoacetate and guanidine nitrate, followed by cyclization with carbon disulfide (CS₂) to form the pyrimidine ring. The intermediate 2,6-diamino-4-hydroxypyrimidine reacts with 2-[bis(methylthio)methylene]malononitrile under basic conditions (K₂CO₃ in DMF) to install the methylthio groups. Acidic workup (HCl) hydrolyzes nitrile groups to carboxylic acids.
Optimization Insights :
Thiourea-Based Cyclization
Thiourea derivatives participate in cyclocondensation with β-keto esters to construct the pyrimidine skeleton. For instance, methyl thiourea reacts with dimethyl acetylenedicarboxylate in DMF at 120°C, forming a 2-thioxopyrimidine intermediate. Subsequent methylation with methyl iodide (CH₃I) and oxidation (H₂O₂/acetic acid) yields the bis(methylthio) derivative.
Hydrolysis of Ester Precursors
Alkaline Hydrolysis of Ethyl Esters
Ethyl 2,6-bis(methylthio)-4-pyrimidinecarboxylate undergoes saponification using aqueous sodium hydroxide (2–3 M) at 80–100°C for 2–4 hours. The reaction is quenched with hydrochloric acid to precipitate the carboxylic acid.
Critical Parameters :
Enzymatic Hydrolysis
Recent studies explore lipase-catalyzed hydrolysis under mild conditions (pH 7–8, 30–40°C). While slower than alkaline methods, enzymatic approaches reduce side reactions (e.g., desulfurization) and enhance selectivity for the 4-carboxylic acid position.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) confirms >95% purity. Residual solvents (DMF, ethanol) are quantified via GC-MS, adhering to ICH guidelines.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High regioselectivity | Multi-step synthesis | 60–75% |
| Cyclocondensation | Single-pot ring formation | Requires toxic reagents (CS₂) | 55–65% |
| Enzymatic Hydrolysis | Mild conditions, eco-friendly | Slow reaction kinetics | 40–50% |
Challenges and Optimization Strategies
Byproduct Formation
Over-thiolation or oxidation of methylthio groups to sulfones occurs under harsh conditions. Using inert atmospheres (N₂/Ar) and stoichiometric control mitigates these issues.
Solvent Selection
DMF enhances reaction rates but complicates purification due to high boiling points. Switching to ethanol or water/organic biphasic systems improves workup efficiency.
Industrial-Scale Considerations
Pilot-scale batches (1–5 kg) employ continuous flow reactors for thiomethylation steps, reducing reaction times by 50% compared to batch processes. Cost analysis favors cyclocondensation routes due to lower raw material costs .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The table below compares key structural and functional attributes of 4-pyrimidinecarboxylic acid, 2,6-bis(methylthio)- with three related compounds:
Electronic and Reactivity Differences
- Methylthio vs. Carboxylic Acid Groups : The methylthio groups in 2,6-bis(methylthio)- derivatives are less polar than carboxylic acids, reducing water solubility but increasing lipid membrane permeability. In contrast, Pyrimidine-4,6-dicarboxylic acid’s dual -COOH groups make it highly water-soluble and reactive in acid-base reactions .
- Sulfur vs. Oxygen Effects: Methylthio groups (-SCH₃) are stronger electron donors than oxygen-based groups (e.g., dioxo in 5-aminoorotic acid), altering the pyrimidine ring’s electron density. This impacts reactivity in electrophilic substitutions or coordination chemistry .
- Amino and Dioxo Substitutions: 5-Aminoorotic acid’s amino (-NH₂) and dioxo (C=O) groups create a hydrogen-bonding network, enhancing biological interactions. The target compound’s -SCH₃ groups may instead favor hydrophobic interactions or metal chelation .
Biological Activity
Overview
4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- (CAS Number: 90151-13-6) is a heterocyclic aromatic compound characterized by a pyrimidine ring with a carboxylic acid group and two methylthio substituents. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂S₂ |
| Molecular Weight | 216.28 g/mol |
| Density | 1.47 g/cm³ |
| Boiling Point | 433.3 °C at 760 mmHg |
| Flash Point | 215.8 °C |
The biological activity of 4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- is primarily attributed to its ability to interact with various enzymes and molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This competitive inhibition can reduce substrate access and overall enzyme activity.
- Antioxidant Activity : Some studies suggest that the compound exhibits antioxidant properties, potentially through the scavenging of free radicals .
- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory properties in various animal models, showing promise in reducing inflammation markers .
Antioxidant Activity
Research has indicated that derivatives of pyrimidine compounds can exhibit significant antioxidant activity. For instance, a study showed that certain pyrimidine derivatives demonstrated high radical scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) free radicals .
Anti-inflammatory Effects
In a study evaluating anti-inflammatory activities, 4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- was tested in carrageenan-induced edema models. The compound exhibited notable inhibition of paw edema in rats at specific dosages, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition Studies
4-Pyrimidinecarboxylic acid, 2,6-bis(methylthio)- has been studied for its inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). The inhibitory constants (K_i) for AChE ranged from nM to nM, demonstrating potent enzyme inhibition capabilities .
Case Studies
- Study on Anti-inflammatory Properties :
- Enzyme Inhibition Study :
Q & A
Basic Question: What are the recommended synthetic routes for 2,6-bis(methylthio)-4-pyrimidinecarboxylic acid, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or thiolation reactions on a pyrimidinecarboxylic acid precursor. For example, methylthio groups can be introduced via reaction with methyl disulfide or methanethiol under basic conditions. Purity optimization requires rigorous purification steps:
- Chromatography: Use silica gel or reverse-phase HPLC to isolate intermediates and final products.
- Recrystallization: Solvent systems like ethanol/water or dichloromethane/hexane can enhance crystallinity.
- Analytical Validation: Monitor by TLC, NMR (for functional group confirmation), and mass spectrometry (exact mass verification, e.g., m/z 372.1029576 ).
Basic Question: What spectroscopic and computational methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm methylthio (-SCH) and carboxylic acid (-COOH) moieties. Compare shifts with analogs like 2,6-diamino-5-methylpyrimidine-4-carboxylic acid (density: 1.539 g/cm³ ).
- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., CHNOS) and isotopic patterns.
- DFT Calculations: Use hybrid functionals (e.g., B3LYP ) to model electronic structure and compare with experimental IR/Raman spectra.
Advanced Question: How can density functional theory (DFT) resolve contradictions in electronic property predictions?
Methodological Answer:
Contradictions in properties like HOMO-LUMO gaps or charge distribution may arise from exchange-correlation functional limitations. To address this:
- Functional Selection: Test hybrid functionals (e.g., B3LYP ) versus meta-GGA functionals for accuracy in thermochemical data.
- Benchmarking: Compare computed vibrational frequencies (IR) or ionization potentials with experimental data.
- Solvent Effects: Incorporate polarizable continuum models (PCM) to simulate aqueous or organic solvent environments.
Advanced Question: What experimental strategies elucidate the reactivity of the methylthio groups in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) via UV-Vis or H NMR.
- Isotopic Labeling: Use S-labeled methylthio groups to track substitution pathways.
- Computational Mechanistic Analysis: Transition-state modeling with DFT to identify activation barriers and intermediates .
Advanced Question: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
- Reproducibility Checks: Standardize solvent systems and crystallization protocols (e.g., analogs like 2,6-diamino-5-methylpyrimidine-4-carboxylic acid lack reported melting points ).
- Thermal Analysis: Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Solubility Profiling: Perform phase-solubility studies in buffered solutions or co-solvent systems (e.g., DMSO/water).
Basic Question: What stability considerations are critical for handling this compound under experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.
- Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation.
- pH-Dependent Stability: Test stability in acidic/basic buffers via HPLC monitoring over 24–72 hours.
Advanced Question: How can researchers design experiments to explore its potential as a kinase inhibitor or enzyme modulator?
Methodological Answer:
- Molecular Docking: Use PyMOL or AutoDock to model interactions with target proteins (e.g., kinases).
- In Vitro Assays: Measure IC values via fluorescence-based enzymatic assays.
- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., replacing methylthio with amino groups ) to correlate substituents with activity.
Advanced Question: What strategies optimize its solubility for in vitro biological assays without compromising stability?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
- pH Adjustment: Dissolve in neutral buffer (e.g., PBS) if the carboxylic acid group is deprotonated.
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
